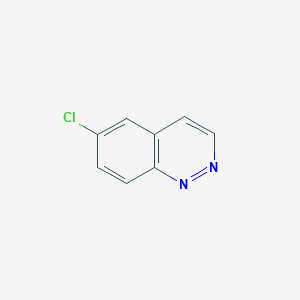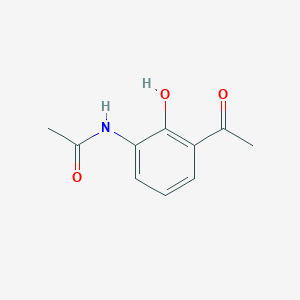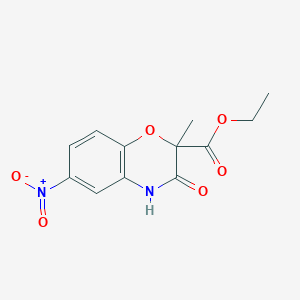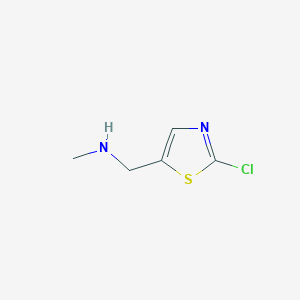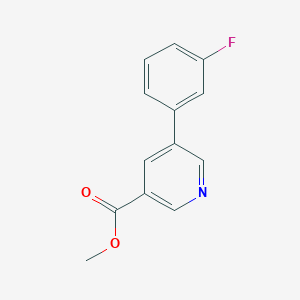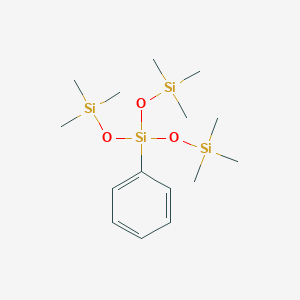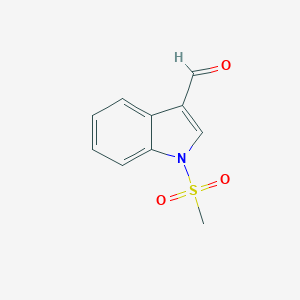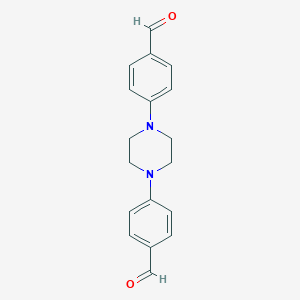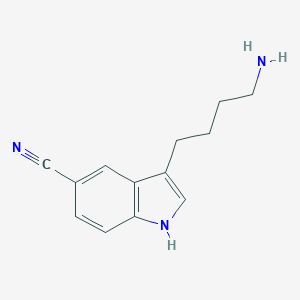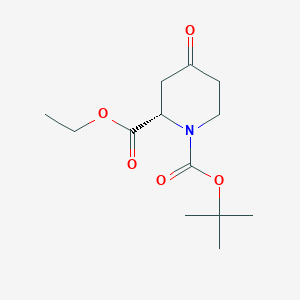![molecular formula C13H18N2O3 B175131 tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate CAS No. 150767-00-3](/img/structure/B175131.png)
tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a derivative of carbamate and is commonly referred to as TMMC. This compound has been found to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of TMMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that TMMC can inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
TMMC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to improve cognitive function in animal models of Alzheimer's disease. TMMC has been found to have low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
TMMC has several advantages for lab experiments, including its high purity and low toxicity. It can be synthesized using simple and efficient methods, and its effects can be easily measured using various assays. However, TMMC has some limitations for lab experiments, including its limited solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the research on TMMC. One direction is to further investigate its anticancer properties and potential use as a cancer treatment. Another direction is to explore its neuroprotective effects and potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of TMMC and to identify potential targets for its therapeutic use.
Synthesis Methods
TMMC can be synthesized using a variety of methods, including the reaction of tert-butyl carbamate with 4-methoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of tert-butyl carbamate with 4-methoxybenzaldehyde in the presence of a base such as sodium hydride. These methods have been found to produce high yields of TMMC with good purity.
Scientific Research Applications
TMMC has been the subject of extensive research in the field of medicinal chemistry. It has been found to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. Studies have shown that TMMC has anticancer properties and can inhibit the growth of various cancer cells. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-14-9-10-5-7-11(17-4)8-6-10/h5-9H,1-4H3,(H,15,16)/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKLCYXLUROGIV-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate | |
CAS RN |
150767-00-3 |
Source


|
| Record name | TERT-BUTYL 3-(4-METHOXYBENZYLIDENE)CARBAZATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


